1-Butoxy-3-chlorobutane
Description
Properties
CAS No. |
86897-37-2 |
|---|---|
Molecular Formula |
C8H17ClO |
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-butoxy-3-chlorobutane |
InChI |
InChI=1S/C8H17ClO/c1-3-4-6-10-7-5-8(2)9/h8H,3-7H2,1-2H3 |
InChI Key |
HBAKSTWZHDOWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(C)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Williamson ether synthesis is the most widely adopted method for preparing 1-butoxy-3-chlorobutane. This nucleophilic substitution reaction proceeds via the interaction of an alkoxide ion (sodium butoxide) with a primary alkyl halide (1-chlorobutane):
$$
\text{NaO(CH}2\text{)}3\text{CH}3 + \text{Cl(CH}2\text{)}3\text{CH}3 \rightarrow \text{(CH}2\text{)}3\text{CH}3\text{O(CH}2\text{)}3\text{CH}2\text{Cl} + \text{NaCl}
$$
Key Steps :
Optimized Reaction Conditions
Industrial protocols emphasize the following parameters to maximize yield and minimize side reactions (e.g., elimination):
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Solvent | Anhydrous diethyl ether | Enhances nucleophilicity of alkoxide |
| Temperature | 40–60°C | Balances reaction rate and selectivity |
| Molar Ratio | 1:1 (alkoxide:alkyl halide) | Prevents overalkylation |
| Catalyst | None required | — |
Post-reaction purification involves fractional distillation to isolate this compound (boiling point: ~150°C) from unreacted starting materials and sodium chloride byproducts.
Critical Analysis of Synthetic Protocols
Scalability and Industrial Adaptations
Large-scale production requires modifications to the laboratory procedure:
Byproduct Formation and Mitigation
- Elimination Products : Elevated temperatures (>70°C) favor the formation of 1-butene via E2 mechanisms. This is mitigated by maintaining moderate temperatures (40–60°C).
- Dibutyl Ether : Trace amounts may form if excess 1-butanol is present. Strict stoichiometric control minimizes this side product.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.67 g/mol | |
| Boiling Point | 150°C | |
| Density | 1.114 g/mL at 25°C | |
| Solubility | Miscible with organic solvents | |
| Refractive Index | 1.462 (20°C) |
The compound’s dual functionality (ether and alkyl chloride) allows participation in further reactions, such as nucleophilic substitutions or Grignard reactions.
Mechanistic Insights
Nucleophilic Substitution (SN2)
The reaction proceeds via a bimolecular mechanism:
- Backside Attack : The alkoxide ion approaches the electrophilic carbon of 1-chlorobutane opposite the leaving group (Cl⁻).
- Transition State : A pentacoordinate carbon forms, with simultaneous bond formation (C–O) and bond cleavage (C–Cl).
- Product Formation : The chloride ion is expelled, yielding this compound.
Steric and Electronic Effects
- Primary Alkyl Halide : 1-Chlorobutane’s structure minimizes steric hindrance, favoring SN2 over E2.
- Polar Aprotic Solvents : Enhance alkoxide nucleophilicity without stabilizing the transition state.
Industrial Case Study: Evonik Industries
Evonik’s patented process (derived from) highlights:
- Catalyst-Free Synthesis : Reduces downstream purification steps.
- Yield Optimization : 92–95% purity achieved through vacuum distillation.
- Safety Protocols : Automated systems control exothermic reactions and prevent thermal runaway.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-chlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to yield hydrocarbons.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical reducing agents.
Major Products Formed:
Substitution: Products include various ethers and alcohols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Scientific Research Applications
1-Butoxy-3-chlorobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of alkyl chlorides on biological systems.
Industrial Applications: It is used as a solvent and in the production of other chemicals
Mechanism of Action
The mechanism of action of 1-butoxy-3-chlorobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the butoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Haloalkanes: 1-Chlorobutane, 1-Bromobutane, and 1-Iodobutane
- Synthesis: 1-Chlorobutane: Synthesized via nucleophilic substitution using butan-1-ol, KCl, and concentrated H₂SO₄ . 1-Iodobutane: Requires red phosphorus and iodine due to the poor nucleophilicity of iodide ions in acidic conditions . 1-Butoxy-3-chlorobutane: Likely synthesized via Williamson ether synthesis, involving a chloroalkoxide and butanol.
Reactivity :
- Chloroalkanes undergo SN2 reactions , with reactivity order: 1-iodobutane > 1-bromobutane > 1-chlorobutane. The ether group in this compound may sterically hinder the chloro group, reducing its SN2 reactivity compared to 1-chlorobutane.
Physical Properties :
Compound Molecular Weight Boiling Point Water Solubility 1-Chlorobutane 92.57 g/mol 78°C Slight This compound ~164.5 g/mol ~180°C (est.) Low (inferred) The higher molecular weight and ether oxygen in this compound increase its boiling point compared to 1-chlorobutane.
Structural Isomers: 2-Chlorobutane and 4-Chloro-1-butanol
- 2-Chlorobutane: The secondary chloro group undergoes SN1 reactions more readily than primary 1-chlorobutane.
- 4-Chloro-1-butanol: The hydroxyl group enhances water solubility and introduces hydrogen bonding. In contrast, this compound’s ether group reduces polarity, making it more suitable as a non-polar solvent .
Chlorinated Ethers: Epichlorohydrin
- Epichlorohydrin (1,2-Epoxy-3-chloropropane) :
Research Findings and Analytical Identification
- Safety Protocols :
- Spectroscopic Identification :
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
